molecular formula C5H10O2 B3432976 Valeric acid CAS No. 1173023-05-6

Valeric acid

Cat. No.: B3432976
CAS No.: 1173023-05-6
M. Wt: 105.11 g/mol
InChI Key: NQPDZGIKBAWPEJ-VMIGTVKRSA-N
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Description

Valeric acid, also known as pentanoic acid, is a straight-chain alkyl carboxylic acid with the chemical formula CH₃(CH₂)₃COOH. It is a colorless, oily liquid with a strong, unpleasant odor reminiscent of old cheese or wet socks. This compound is naturally found in the perennial flowering plant Valeriana officinalis, from which it derives its name. This compound plays a significant role in various chemical and industrial applications, particularly in the synthesis of its esters, which are used in perfumes, cosmetics, and as food additives due to their fruity flavors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Valeric acid can be synthesized through several methods. One common synthetic route involves the oxidation of pentanol, a five-carbon alcohol. Another method is the oxo process, which involves the hydroformylation of 1-butene with syngas (a mixture of hydrogen and carbon monoxide) to form valeraldehyde, which is then oxidized to this compound .

Industrial Production Methods: In industrial settings, this compound is primarily produced via the oxo process. This method involves the reaction of 1-butene with syngas to form valeraldehyde, which is subsequently oxidized to this compound. Additionally, this compound can be produced from biomass-derived sugars through the intermediate levulinic acid, which is then hydrogenated to this compound .

Chemical Reactions Analysis

Types of Reactions: Valeric acid undergoes typical carboxylic acid reactions, including:

Common Reagents and Conditions:

    Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).

    Amidation: Amines and dehydrating agents (e.g., dicyclohexylcarbodiimide).

    Reduction: Reducing agents like lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate.

    Substitution: Thionyl chloride for forming acyl chlorides.

Major Products:

    Esters: Ethyl valerate, pentyl valerate.

    Amides: Valeramide.

    Alcohols: Pentanol.

    Anhydrides: Valeric anhydride.

    Acyl Chlorides: Valeryl chloride.

Scientific Research Applications

Valeric acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various esters and amides.

    Biology: Studied for its role as a gut microbiota product that can influence physiological processes.

    Medicine: Investigated for its potential to lower intraocular pressure and blood pressure in animal models.

    Industry: Utilized in the production of flavors, fragrances, and plasticizers.

Mechanism of Action

The mechanism by which valeric acid exerts its effects is multifaceted. In biological systems, this compound is believed to interact with G protein-coupled receptors, particularly GPR41 and GPR43, which are involved in regulating intraocular pressure and blood pressure. Additionally, this compound may influence gut microbiota composition and activity, thereby affecting host physiology .

Comparison with Similar Compounds

Valeric acid can be compared with other short-chain fatty acids such as butyric acid and hexanoic acid:

This compound’s versatility and wide range of applications make it an important compound in both scientific research and industrial processes. Its ability to undergo various chemical reactions and its potential biological effects continue to be areas of active investigation.

Properties

Key on ui mechanism of action

... Pentanoate was metabolized to a greater extent than octanoate and did not inhibit growth. Pentanoate inhibited acetate utilization in both the inner mitochondrial and peroxisomal compartments as indicated by a reduction in the incorporation of label from [1-14-C]acetate into lipids and into CO2, but there was no difference in oxidation of [2-14-C]pyruvate when pentanoate was the fatty acid substrate as compared to octanoate. Glyconeogenesis was inhibited when pentanoate was substituted for octanoate. ... The effects of 4-pentenoic acid were essentially the same whether octanoate or pentanoate was the fatty acid substrate, i.e. inhibition of glyconeogenesis from all labeled substrates and inhibition of [2-14-C]pyruvate oxidation.

CAS No.

1173023-05-6

Molecular Formula

C5H10O2

Molecular Weight

105.11 g/mol

IUPAC Name

(3,4,5-13C3)pentanoic acid

InChI

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i1+1,2+1,3+1

InChI Key

NQPDZGIKBAWPEJ-VMIGTVKRSA-N

SMILES

CCCCC(=O)O

Isomeric SMILES

[13CH3][13CH2][13CH2]CC(=O)O

Canonical SMILES

CCCCC(=O)O

boiling_point

365 °F at 760 mm Hg (NTP, 1992)
186.1 °C
186-187 °C

Color/Form

Colorless liquid

density

0.939 (USCG, 1999)
0.939 at 20 °C/4 °C
Relative density (water = 1): 0.94
0.935-0.940

flash_point

192 °F (NTP, 1992)
205 °F (96 °C) (Open cup)
86 °C c.c.

melting_point

-30.1 °F (NTP, 1992)
-34.0 °C
-34.5 °C
-34°C

physical_description

Pentanoic acid appears as a colorless liquid with a penetrating unpleasant odor. Density 0.94 g / cm3. Freezing point -93.2°F (-34°C). Boiling point 365.7°F (185.4°C). Flash point 192°F (88.9° C). Corrosive to metals and tissue.
Liquid;  OtherSolid, Liquid
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless to pale yellow mobile liquid/unpleasant, penetrating rancid odou

Related CAS

19455-21-1 (potassium salt)
42739-38-8 (ammonium salt)
556-38-7 (zinc salt)
6106-41-8 (hydrochloride salt)
70268-41-6 (manganese(+2) salt)

solubility

10 to 50 mg/mL at 72° F (NTP, 1992)
0.38 M
Freely soluble in alcohol, ether
Soluble in oxygenated solvents.
Slightly soluble in carbon tetrachloride
In water, 2.4X10+4 mg/L at 25 °C
24.0 mg/mL
Solubility in water, g/100ml: 2.4
miscible with alcohol, ether, 1 ml in 40 ml wate

vapor_density

3.52 (NTP, 1992) (Relative to Air)
3.5 (Air = 1)
Relative vapor density (air = 1): 3.52

vapor_pressure

1 mm Hg at 108 °F ;  40 mm Hg at 226.0° F;  760 mm Hg at 363.9° F (NTP, 1992)
0.20 mmHg
1.96X10-1 mm Hg at 25 °C (est)
Vapor pressure, kPa at 20 °C: 0.02

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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